

# Technical Whitepaper: 3',5'-Difluoro-2'-nitroacetophenone

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## Compound of Interest

Compound Name: 3',5'-Difluoro-2'-nitroacetophenone

CAS No.: 1806304-32-4

Cat. No.: B1413056

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## Structural Analysis, Synthetic Methodology, and Pharmaceutical Utility[1]

### Executive Summary

This technical guide provides a comprehensive analysis of **3',5'-Difluoro-2'-nitroacetophenone** (Systematic IUPAC Name: 1-(3,5-difluoro-2-nitrophenyl)ethan-1-one).[1] As a highly functionalized aromatic ketone, this compound serves as a critical intermediate in the synthesis of bioactive scaffolds, particularly in the development of kinase inhibitors and antibacterial agents. This document details its structural identity, validated synthetic protocols, mechanistic insights into its formation, and safety considerations for industrial handling.[1]

### Part 1: Nomenclature and Structural Identity

The precise identification of this molecule relies on understanding the interplay between common and systematic nomenclature.

- Common Name: **3',5'-Difluoro-2'-nitroacetophenone**[1]

- Systematic IUPAC Name: 1-(3,5-difluoro-2-nitrophenyl)ethan-1-one[1]
- CAS Registry Number: 1806304-32-4 (Isomer specific) / 123577-99-1 (Parent acetophenone)[1]
- Molecular Formula:
- Molecular Weight: 201.13 g/mol

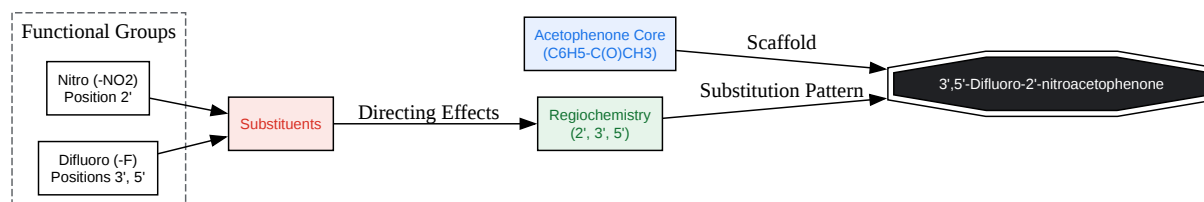
## Structural Decomposition

The "prime" (

) notation in the common name designates positions on the phenyl ring relative to the acetyl group.

- Position 1' (C1): Attachment point of the acetyl group ( )).
- Position 2' (C2): Nitro group ( ), ortho to the acetyl group.[2]
- Positions 3' & 5' (C3, C5): Fluorine atoms ( ), meta to the acetyl group.[1]

Note on Regiochemistry: The placement of the nitro group at the 2-position is chemically significant. It introduces steric strain between the nitro and acetyl groups, forcing the acetyl group out of planarity with the aromatic ring, which influences the molecule's reactivity in subsequent condensation reactions.



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Figure 1: Structural decomposition and nomenclature logic for **3',5'-Difluoro-2'-nitroacetophenone**.<sup>[1]</sup>

## Part 2: Synthetic Methodology

Synthesis of this specific isomer requires careful control of regioselectivity, as the directing effects of the acetyl group and fluorine atoms compete.

### Method A: Direct Nitration of 3',5'-Difluoroacetophenone (Primary Route)

This route utilizes Electrophilic Aromatic Substitution (EAS).<sup>[1][3]</sup> The starting material, 3',5'-difluoroacetophenone, is commercially available.<sup>[1]</sup>

Reagents:

- Precursor: 3',5'-Difluoroacetophenone<sup>[1]</sup>
- Nitrating Agent: Fuming Nitric Acid ( , >90%)<sup>[1]</sup>
- Solvent/Catalyst: Concentrated Sulfuric Acid ( )

Protocol:

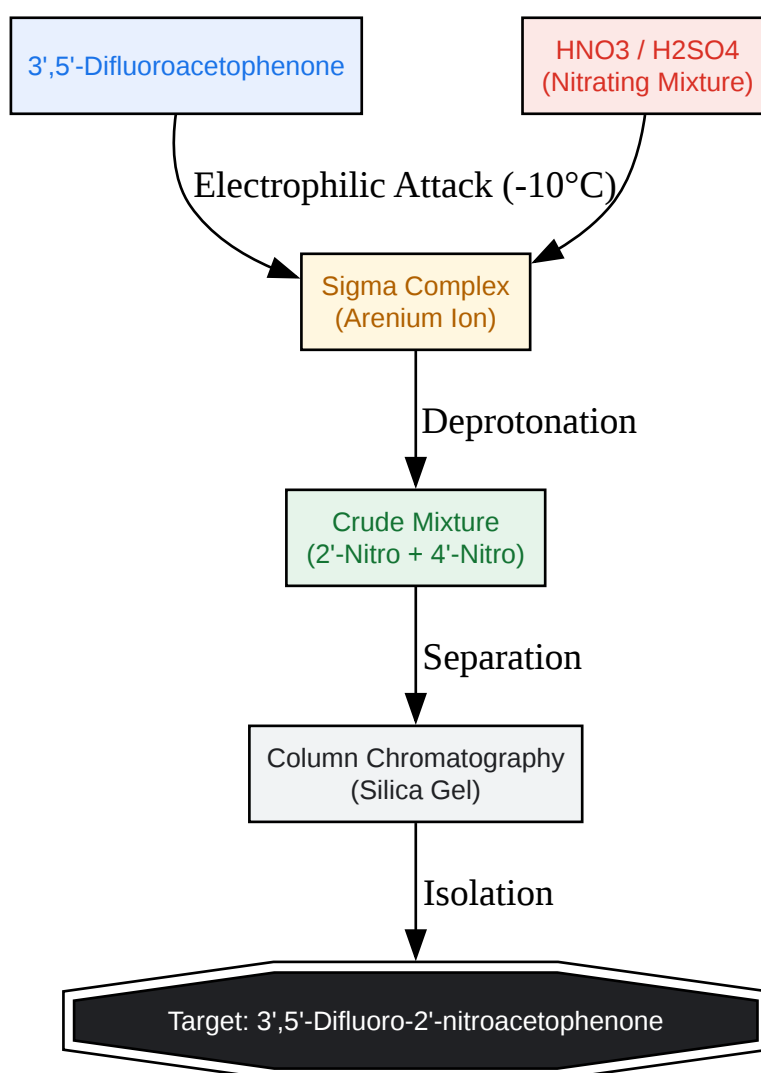
- Preparation: Charge a flame-dried 3-neck round-bottom flask with concentrated (5.0 equiv). Cool to  $-10^{\circ}\text{C}$  using an ice/salt bath.[1]
- Addition of Substrate: Add 3',5'-difluoroacetophenone (1.0 equiv) dropwise, maintaining internal temperature  $< 0^{\circ}\text{C}$ . Stir for 15 minutes to ensure complete protonation/complexation.
- Nitration: Prepare a mixture of fuming (1.1 equiv) and (2.0 equiv). Add this mixture dropwise to the reaction vessel over 30 minutes. CRITICAL: Do not allow temperature to exceed  $0^{\circ}\text{C}$  to minimize dinitration or oxidation of the acetyl group.
- Quench: Pour the reaction mixture onto crushed ice (10x volume). Vigorous stirring will precipitate the crude product.[4][5]
- Workup: Extract with Dichloromethane (DCM) (3x). Wash combined organics with saturated (to remove acid) and brine. Dry over anhydrous .
- Purification: The crude mixture may contain the 4'-nitro isomer. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 9:1 to 4:1). The 2'-nitro isomer typically elutes later due to higher polarity or chelation effects, but this must be verified by TLC.[1]

## Method B: Weinreb Amide Route (High Precision)

For applications requiring pharmaceutical-grade purity without isomer separation, a de novo synthesis from the benzoic acid derivative is recommended.[1]

- Start: 3,5-Difluoro-2-nitrobenzoic acid.
- Activation: React with Thionyl Chloride ( ) to form the acid chloride.

- Amidation: React acid chloride with N,O-Dimethylhydroxylamine hydrochloride (Weinreb salt) and Triethylamine.
- Alkylation: Treat the Weinreb amide with Methylmagnesium Bromide ( ) or Methyllithium ( ) at  $-78^{\circ}\text{C}$ .
- Result: Clean conversion to the ketone without regiochemical ambiguity.



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Figure 2: Synthetic pathway via direct nitration, highlighting the critical purification step.

## Part 3: Mechanistic Insights

The formation of **3',5'-difluoro-2'-nitroacetophenone** is governed by competing directing effects.

- Acetyl Group ( ): A strong electron-withdrawing group (EWG). It deactivates the ring and directs incoming electrophiles to the meta positions (3' and 5'). However, these positions are already occupied by fluorine atoms.<sup>[1]</sup>
- Fluorine Atoms ( ): Weakly deactivating due to induction, but ortho/para directing due to resonance (lone pair donation).
  - F at 3': Directs to 2' (ortho), 4' (ortho), and 6' (para).<sup>[1]</sup>
  - F at 5': Directs to 4' (ortho), 6' (ortho), and 2' (para).<sup>[1]</sup>
- The Conflict: The acetyl group deactivates the entire ring, making the reaction sluggish. The electrophile ( ) seeks the most electron-rich (or least electron-poor) position.
  - Position 2': Ortho to F(3') and Para to F(5'). It is sterically hindered by the acetyl group but electronically activated by resonance from both fluorines.
  - Position 4': Ortho to both F(3') and F(5'). Para to the Acetyl group. This position is sterically accessible and strongly activated by the two fluorines.
  - Outcome: While the 4'-nitro isomer is often favored sterically, the 2'-nitro isomer is formed in significant quantities, possibly stabilized by a hydrogen-bond-like interaction or dipole alignment between the nitro group and the carbonyl oxygen.<sup>[1]</sup>

## Part 4: Pharmaceutical Applications<sup>[1][2][3][4][5][6][7][8][9]</sup>

This molecule acts as a "privileged scaffold" in medicinal chemistry.

- Kinase Inhibitors: The acetophenone core can be condensed with hydrazines or anilines to form indoles or quinolines, common motifs in tyrosine kinase inhibitors (e.g., for oncology).[1]
- Antibacterial Agents: Reduction of the nitro group to an aniline ( ) allows for coupling with sulfonyl chlorides or carboxylic acids, a strategy used in synthesizing next-generation sulfonamides.[1]
- COMT Inhibitors: The 3,5-difluoro-2-nitro pattern mimics the catechol ring found in COMT inhibitors (like Entacapone), where the electron-deficient ring prevents metabolic degradation.[1]

## Part 5: Safety and Handling

Warning: Nitroacetophenones are potentially explosive and skin sensitizers.

- Explosion Hazard: The combination of an oxidizer (nitro) and fuel (organic skeleton) within the same molecule increases shock sensitivity. Do not distill the neat liquid at high temperatures; use vacuum distillation or column chromatography.
- Toxicity: Fluorinated nitro compounds can be absorbed through the skin. Wear double nitrile gloves and a face shield.
- Storage: Store in a cool, dry place away from strong bases and reducing agents.[1]

## References

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